Allyl phenoxyacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl 2-phenoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-8-13-11(12)9-14-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFZVGQUAVDKMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)COC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064722 | |
| Record name | Allyl phenoxyacetate | |
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Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid with honey/pineapple odour | |
| Record name | Allyl phenoxyacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/320/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
100.00 to 102.00 °C. @ 1.00 mm Hg | |
| Record name | Allyl phenoxyacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
585 mg/L @ 20 °C (exp) | |
| Record name | Allyl phenoxyacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
1.000-1.110 | |
| Record name | Allyl phenoxyacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/320/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7493-74-5 | |
| Record name | Allyl phenoxyacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7493-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Allyl phenoxyacetate | |
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| Record name | Allyl phenoxyacetate | |
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| Record name | Acetic acid, 2-phenoxy-, 2-propen-1-yl ester | |
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| Record name | Allyl phenoxyacetate | |
| Source | EPA DSSTox | |
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| Record name | Allyl phenoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ALLYL PHENOXYACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3P8UAF9WE | |
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| Record name | Allyl phenoxyacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Reaction Engineering of Allyl Phenoxyacetate
Established and Emerging Esterification Pathways for Allyl Phenoxyacetate (B1228835)
Lewis Acid-Catalyzed Approaches
Transesterification Processes for Allyl Phenoxyacetate Derivatives
While direct esterification is a common route, transesterification can also be employed, particularly for the preparation of allyl esters from methyl esters perfumerflavorist.com. This process involves the reaction of an ester with an alcohol to form a new ester and a new alcohol. For this compound derivatives, this could involve the transesterification of a phenoxyacetate ester (e.g., methyl phenoxyacetate) with allyl alcohol, catalyzed by either acidic or basic catalysts perfumerflavorist.com. The objective in such processes is to find suitable reaction conditions, including catalyst type, temperature, and pressure, to achieve efficient conversion to the desired allyl ester perfumerflavorist.com.
Green Chemistry Principles in this compound Production
The application of green chemistry principles in the production of this compound aims to minimize environmental impact and enhance process sustainability. Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances acs.orgcore.ac.uk.
Solvent-Free and Reduced-Waste Synthetic Strategies
Traditional esterification methods for this compound often utilize strong acid catalysts like sulfuric acid, which can lead to equipment corrosion and the generation of acidic wastewater requiring neutralization and disposal . Furthermore, these methods may involve large amounts of volatile organic solvents such as benzene (B151609) or toluene (B28343), contributing to environmental pollution and increasing energy consumption for solvent recovery google.com.
To address these issues, solvent-free or reduced-waste strategies are being explored. The use of ionic liquids (ILs) as both catalysts and solvents presents a promising green alternative google.com. Ionic liquids are salts that are liquid at or near room temperature and offer advantages such as stable properties, low cost, and ease of preservation google.com. In IL-mediated synthesis, the reaction products are easily separated, and the ionic liquid can often be recycled, significantly reducing waste discharge google.com. This approach eliminates the need for volatile organic solvents, thereby curbing environmental emissions .
Sustainable Catalysis and Catalyst Recovery Methods
Sustainable catalysis is a cornerstone of green chemistry, focusing on catalysts that are efficient, reusable, and environmentally benign acs.orgresearchgate.net. In the context of this compound synthesis, the shift from conventional strong acids to more sustainable alternatives is crucial.
Ionic liquids, acting as dual catalysts and solvents, demonstrate high catalytic activity and reusability, often retaining their effectiveness for more than 10 cycles without significant loss in efficiency google.com. This reusability reduces operational costs and minimizes the environmental burden associated with catalyst disposal . After the reaction, the ionic liquid typically forms a separate layer, allowing for facile decantation and purification of the product, and subsequent recycling of the catalyst google.com.
Another approach involves the use of strong-acid cation exchange resins as catalysts google.com. These heterogeneous catalysts can simplify separation and recovery processes compared to homogeneous acid catalysts, contributing to more sustainable production.
Atom Economy and Process Efficiency in this compound Synthesis
Atom economy is a key principle of green chemistry that quantifies the efficiency of a chemical reaction by measuring the amount of reactant atoms incorporated into the final desired product acs.org. An ideal synthesis maximizes atom economy, minimizing waste generation acs.orgjove.com.
For the synthesis of this compound from phenoxyacetic acid and allyl alcohol, the reaction is a direct esterification, which inherently has a good atom economy, as water is the only byproduct. However, process efficiency extends beyond just atom economy to include factors like yield, reaction time, temperature, and energy consumption google.com.
Kinetic and Mechanistic Investigations of this compound Formation
Understanding the kinetics and mechanism of this compound formation is essential for optimizing reaction conditions and designing more efficient synthetic routes.
Reaction Rate Determination and Pathway Elucidation
The formation of this compound via esterification of phenoxyacetic acid with allyl alcohol generally follows a proton-catalyzed mechanism . This mechanism typically involves several steps:
Protonation of Phenoxyacetic Acid : The acidic catalyst (e.g., sulfuric acid or an acidic ionic liquid) protonates the carbonyl oxygen of phenoxyacetic acid, increasing the electrophilicity of the carbonyl carbon .
Nucleophilic Attack : Allyl alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate .
Dehydration : The elimination of a water molecule from the tetrahedral intermediate regenerates the catalyst and yields this compound .
The reaction rate is influenced by several factors, including catalyst concentration, temperature, and reactant concentrations google.com. Detailed kinetic studies would involve determining the rate constants for each step and how they are affected by these parameters. While specific detailed kinetic and mechanistic investigations solely on this compound formation are not extensively detailed in the provided snippets, the general principles of esterification kinetics apply. For instance, increasing temperature generally accelerates reaction rates . The use of Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards product formation, effectively increasing the reaction rate and yield sciencemadness.org.
The efficiency of the reaction can be monitored by observing the amount of water collected in a Dean-Stark trap, indicating the progress of the esterification sciencemadness.org. For example, in one experimental setup, 10 ml of water was collected within 60 minutes, suggesting the completion of esterification within that timeframe sciencemadness.org.
The synthesis of this compound primarily involves esterification reactions between phenoxyacetic acid and allyl alcohol. Various methodologies have been developed, each with distinct reaction engineering considerations.
Traditional Esterification Methods
Conventional synthesis routes for this compound often rely on the direct esterification of phenoxyacetic acid with allyl alcohol, typically catalyzed by strong acids. Common catalysts include sulfuric acid, tosic acid, sulfonic acid, or strong-acid ion exchange resins patsnap.comgoogle.comgoogle.comsciencemadness.org.
Reaction Conditions and Optimization: Optimization of traditional esterification processes focuses on several key parameters to maximize yield and efficiency:
Catalyst Type: Strong acids like sulfuric acid are historically common, but strong-acid ion exchange resins are also employed google.com.
Temperature: Reactions generally proceed efficiently within the range of 80-110°C, with temperatures above 90°C noted to reduce viscosity and enhance mass transfer . Specific examples include heating to 80-90°C for initial steps and maintaining reflux for 3-5 hours for the esterification patsnap.com. Another method suggests temperatures exceeding 70°C for at least 2 hours google.com.
Molar Ratios: Optimal molar ratios of allyl alcohol to phenoxyacetic acid typically range from 1.1:1.0 to 1.5:1.0, aiming to balance reactant conversion with the ease of recovering excess reactant . One experimental setup used a 2:1 molar ratio of allyl alcohol to phenoxyacetic acid sciencemadness.org.
Reaction Time: Extended reaction durations, often between 10 and 30 hours, are reported to maximize conversion, particularly at lower temperatures . Some processes specify reflux for 6-10 hours patsnap.com or more than 2 hours google.com.
Water Removal: Given that esterification is a reversible reaction, the continuous removal of water is crucial to drive the equilibrium towards product formation. Techniques such as azeotropic distillation, often utilizing molecular sieves or toluene with a Dean-Stark trap, are employed for this purpose sciencemadness.org.
Product Purification: Post-synthesis purification commonly involves vacuum distillation, with the product boiling point reported around 265-266°C at normal pressure or 144-146°C at 1.2 KPa google.com.
Challenges: Traditional methods face several drawbacks, including the corrosive nature of strong acid catalysts, which can lead to equipment degradation and safety concerns. Furthermore, these processes often generate significant volumes of acidic wastewater, necessitating complex and costly neutralization and disposal procedures patsnap.comgoogle.com. The product yield for traditional methods is generally around 90% patsnap.com.
Ionic Liquid Catalysis
The use of ionic liquids (ILs) presents an alternative, more environmentally benign approach to synthesizing this compound. In these methods, ionic liquids serve as both the solvent and the catalyst, offering a "green" chemistry pathway google.com.
Advantages of Ionic Liquid Systems:
Reusability: Ionic liquids demonstrate high reusability, retaining catalytic activity for over 10 cycles without significant loss in efficiency, which contributes to reduced operational costs .
Waste Minimization: This approach significantly minimizes environmental emissions by eliminating the need for volatile organic solvents (e.g., benzene, toluene) google.com.
Product Isolation: After the reaction, the ionic liquid typically forms a distinct layer separate from the ester product, facilitating straightforward decantation and purification .
High Yields: Ionic liquid-catalyzed syntheses have been reported to achieve high product yields google.com.
Performance Data for Selected Ionic Liquids:
| Ionic Liquid | Yield (%) | Recyclability (Cycles) | Reaction Time (h) | Temperature (°C) |
| [Et₃NH][HSO₄] | 92.5 | >10 | 24 | 90 |
| [Me₃NH][H₂PO₄] | 88.3 | 8 | 30 | 80 |
| [Et₂NH₂][HSO₄] | 94.1 | >10 | 18 | 100 |
Data derived from patent CN101265186A .
Industrial-Scale Production Considerations: Despite the advantages, industrial adoption of IL-based methods requires addressing challenges such as the cost of large-scale ionic liquid synthesis and the energy demands associated with heating viscous ILs to reaction temperatures, which necessitates optimized heat exchangers and agitation systems .
Process Intensification and Continuous Flow Manufacturing of this compound
The field of chemical manufacturing is increasingly moving towards process intensification and continuous flow methodologies to enhance efficiency, safety, and environmental sustainability. For the synthesis of this compound, there are indications of this trend.
Traditional batch processes for this compound synthesis, particularly those employing strong acid catalysts, are associated with challenges such as equipment corrosion, large volumes of wastewater, and difficulties in process control patsnap.comgoogle.com. The adoption of continuous flow manufacturing can address some of these issues. One synthesis method notes that "advanced technology adopts continuous way production," suggesting a shift towards continuous processes for improved efficiency and waste management, including the recycling of wastewater google.com.
In the context of ionic liquid-catalyzed synthesis, continuous-flow reactors are highlighted as a potential avenue to "enhance throughput and reduce batch variability" compared to conventional stirred-tank setups . While specific examples of industrial-scale continuous flow manufacturing of this compound using ionic liquids were not detailed, the mention underscores the recognized benefits and the potential for applying continuous flow principles to this synthesis, particularly given the advantages of ILs in terms of reusability and product separation google.com. The general trend in organic synthesis towards continuous flow, exemplified by developments like microchannel reactors for other compounds, suggests a broader interest in applying these principles to various chemical productions, including flavor and fragrance compounds like this compound google.com.
Chemical Reactivity and Transformation Mechanisms of Allyl Phenoxyacetate
Molecular Rearrangement Reactions Involving Allyl Phenoxyacetate (B1228835)
Allyl phenoxyacetate systems are prone to molecular rearrangements, with the Claisen rearrangement being a prominent example due to the presence of the allyl aryl ether linkage.
Claisen Rearrangement in Allyl Aryl Ethers: Mechanistic Studies
The Claisen rearrangement is a significant pericyclic reaction involving the thermal rearrangement of allyl aryl ethers, such as those found in this compound, to form ortho-allylphenols. libretexts.orgwikipedia.orgpressbooks.pub This transformation is classified as a uni.luuni.lu-sigmatropic rearrangement, characterized by a concerted mechanism. wikipedia.orgpressbooks.pubnih.govlibretexts.org
The mechanism proceeds through a highly ordered, six-membered, cyclic transition state. libretexts.orgpressbooks.pub During this process, a new carbon-carbon bond forms between the C3 of the allyl group and the ortho position of the benzene (B151609) ring, simultaneously with the cleavage of the carbon-oxygen bond of the ether. libretexts.orgpressbooks.pub This initial step leads to the formation of a non-aromatic 6-allyl-2,4-cyclohexadienone intermediate. libretexts.orgpressbooks.pub Subsequently, this intermediate rapidly undergoes a tautomeric proton shift to restore aromaticity, yielding the stable ortho-allylphenol product. libretexts.orgpressbooks.pub Experimental evidence supporting this concerted mechanism includes studies using C labeling, which demonstrated that a label at the C3 position of the allyl group in the starting material is exclusively found bonded to the aromatic ring in the final product. libretexts.orgpressbooks.pub
The Claisen rearrangement of allyl aryl ethers can be influenced by various catalysts:
Iodine Catalysis: Molecular iodine has been shown to catalyze Claisen rearrangements of allyl aryl ethers. Computational studies indicate that iodine significantly lowers the activation barriers for this process. d-nb.inforesearchgate.net For instance, the activation barrier for the uncatalyzed rearrangement of allyl phenyl ether is approximately 127-130 kJ/mol, which is reduced to 104-118 kJ/mol in the presence of iodine catalysis. d-nb.info
Zinc Catalysis: Zinc powder has also been reported to catalyze the Claisen rearrangement of allyl aryl ethers to ortho-allylated phenols under milder conditions, typically around 55 °C, yielding products in good to excellent yields. benthamopenarchives.com
Acid Catalysis: Strong acids, such as trifluoroacetic acid (TFA), can promote the ortho-Claisen rearrangement of allyl aryl ethers. Kinetic studies have shown that the first-order rate constant for the rearrangement increases exponentially with the fraction of TFA present in co-solvent mixtures. rsc.org The mechanism in acidic media involves a highly polar transition state, with the extent of proton transfer influenced by conditions such as salt presence and water concentration. rsc.org
Table 1: Activation Barriers for Claisen Rearrangement of Allyl Phenyl Ether d-nb.info
| Reaction Type | Activation Barrier (ΔG‡, kJ/mol) |
| Uncatalyzed | 127-130 |
| Iodine-catalyzed | 104-118 |
Sigmatropic Rearrangements in this compound Systems
The Claisen rearrangement is a specific instance of a broader class of reactions known as sigmatropic rearrangements. wikipedia.orgpressbooks.publibretexts.org These reactions involve the migration of a sigma-bonded atom or group across a pi-electron system, accompanied by a reorganization of the pi-bonds. libretexts.org Sigmatropic rearrangements are characterized by a set of bracketed numbers, [i,j], which denote the relative positions of the broken and newly formed sigma bonds. libretexts.org
For this compound and similar systems, the uni.luuni.lu-sigmatropic rearrangement, exemplified by the Claisen rearrangement, is thermally allowed and proceeds through a suprafacial pathway, meaning the migrating group remains on the same face of the pi-system. pressbooks.publibretexts.orgaskthenerd.com While the Claisen rearrangement is the most prominent uni.luuni.lu-sigmatropic rearrangement for allyl aryl ethers, other types of sigmatropic shifts, such as nih.govfishersci.ca hydrogen shifts, are also known to be thermally allowed in other systems. pressbooks.publibretexts.orgaskthenerd.com The concerted nature and stereospecificity of these reactions are governed by orbital symmetry rules. libretexts.org
Influence of Substituents on Rearrangement Pathways
The presence and nature of substituents on the aromatic ring of allyl aryl ethers significantly influence the rate and regioselectivity of Claisen rearrangements. wikipedia.orgnih.govrsc.orgstackexchange.com
Electronic Effects: Electron-donating substituents located para to the ether group, as well as at the ortho-position where the new carbon-carbon bond forms, tend to accelerate the reaction. rsc.orgstackexchange.com Conversely, electron-withdrawing groups generally lead to a decrease in the reaction rate, although this effect can be modest. stackexchange.com Kinetic studies on acid-catalyzed ortho-Claisen rearrangements have shown a linear Hammett plot when correlating the rate constant (log k) with a composite substituent constant ((σp+σm)/2), indicating that both para and meta electronic effects are important. rsc.org
Regioselectivity: For meta-substituted allyl aryl ethers, the regioselectivity of the Claisen rearrangement is primarily dictated by the electronic effects of the meta substituent. These electronic influences govern the relative stabilities of the various conformers, transition states, and intermediate products. stackexchange.com Studies have indicated that steric hindrance is less of a determining factor compared to electronic effects in influencing the preferred rearrangement pathway. stackexchange.com In cases where ortho substituents are present on the aryl ring, the rearrangement may be exclusively directed to the para position, potentially involving a sequence of pericyclic reactions. wikipedia.orgpressbooks.pub
Transition State Structure: The detailed structure of the transition state, and consequently the balance between C-O bond breaking and C-C bond formation, can be affected by both the nature of the substituents and the solvent environment. nih.gov
Hydrolytic and Degradative Pathways of this compound
This compound, being an ester, is susceptible to hydrolytic cleavage, which can occur through both enzymatic and non-enzymatic mechanisms, leading to its degradation in various environments.
Enzymatic Hydrolysis Mechanisms and Kinetics
In biological systems, allyl esters, including this compound, are readily absorbed and rapidly hydrolyzed. industrialchemicals.gov.au This process typically occurs through the action of esterases, which cleave the ester linkage to yield allyl alcohol and the corresponding carboxylic acid (phenoxyacetic acid in this case). industrialchemicals.gov.au In vitro studies have confirmed the rapid enzymatic hydrolysis of this compound, highlighting its importance in the compound's metabolic activation.
Enzymatic hydrolysis mechanisms often involve the formation of an acyl-enzyme intermediate, followed by a reaction with a nucleophile (water). researchgate.net Enzymes, particularly lipases, can also be employed for the kinetic resolution of racemic allyl esters through enantioselective hydrolysis. researchgate.net Biocatalytic approaches offer several advantages for such transformations, including high stereoselectivity, chemoselectivity, and regioselectivity, which can minimize the need for protecting groups in synthetic routes. acs.org Furthermore, enzymatic reactions typically proceed under mild, ambient conditions (e.g., 20-50 °C, pH 5-9), reducing energy demands and process costs. acs.org
Non-Enzymatic Chemical Degradation in Varied Environments
This compound is generally considered stable under normal ambient conditions. tcichemicals.com However, it can undergo non-enzymatic degradation through various chemical pathways, particularly hydrolysis, and can also participate in oxidation, reduction, and substitution reactions.
Hydrolysis:
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester linkage of this compound can be cleaved. For esters with an allylic alcohol moiety, an AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) is possible, especially when the allylic group can form a stable carbocation. ucoz.com This mechanism has been supported by kinetic studies and isotopic labeling experiments. ucoz.com
Base-Catalyzed Hydrolysis (Saponification): In the presence of hydroxide (B78521) ions, this compound undergoes basic hydrolysis, also known as saponification. This reaction proceeds via a two-step addition-elimination mechanism: nucleophilic addition of hydroxide to the ester's carbonyl carbon forms a tetrahedral intermediate, followed by the elimination of the alkoxide leaving group (allyl alcoholate), yielding a carboxylic acid (or its carboxylate salt in basic solution). masterorganicchemistry.com
Other Degradative Pathways:
Oxidation: this compound can undergo oxidation reactions when exposed to strong oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide.
Reduction: While less common, reduction of the compound is possible under specific conditions, for example, using reducing agents like lithium aluminum hydride.
Nucleophilic Substitution: The allyl group within this compound can be a site for nucleophilic substitution reactions, allowing for the replacement of the allyl moiety with other nucleophiles.
Environmental Considerations: this compound exhibits low bioaccumulation potential, with a log Pow of 2.33. Predicted metabolic pathways in the liver and skin primarily involve hydroxylation and degradation. europa.eu While it can undergo microbiological metabolism, it is classified as "Not readily biodegradable" under aerobic conditions based on OECD Test Guideline 301D, with only limited degradation observed over a 28-day period.
Table 2: Comparative Hydrolysis Times for Various Esters amelica.org
| Ester Type (R' group) | Reaction Time for Quantitative Yield (hours) |
| Methyl ester | 1.75 |
| Allyl ester | 6 |
| Benzyl ester | 8 |
| i-Propyl ester | 10 |
Advanced Characterization and Analytical Methodologies for Allyl Phenoxyacetate Research
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods provide invaluable insights into the molecular structure, functional groups, and electronic properties of allyl phenoxyacetate (B1228835), as well as enabling the monitoring of chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of allyl phenoxyacetate. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are utilized to determine the chemical environment of individual atoms within the molecule. The characteristic chemical shifts, coupling patterns, and integration values obtained from ¹H NMR spectra provide information on the number and connectivity of hydrogen atoms, distinguishing between the aromatic, allyl, and phenoxyacetate moieties. Similarly, ¹³C NMR offers insights into the carbon skeleton and the presence of different carbon functionalities. The availability of ¹H NMR and ¹³C NMR spectra for this compound facilitates its identification and structural confirmation . Furthermore, NMR spectroscopy can be employed to monitor reaction progress and identify intermediates or byproducts during synthetic processes involving this compound, offering mechanistic insights into its formation or degradation pathways.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the characteristic functional groups present in this compound. IR spectroscopy detects molecular vibrations that result in a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. For this compound, these techniques can confirm the presence of key functional groups such as the ester carbonyl (C=O) stretch, aromatic C-H stretches, C=C stretches from the allyl group, and C-O stretches from the ester and ether linkages. Fourier-transform infrared (FTIR) spectroscopy and Raman spectra for this compound are available in various databases, allowing for the confirmation of its molecular fingerprint and aiding in quality control researchgate.net. These methods are also valuable for monitoring changes in functional groups during chemical reactions, indicating the formation or disappearance of specific bonds.
Mass Spectrometry (MS) for Identification of this compound and Derivatives
Mass Spectrometry (MS) is a highly sensitive analytical technique used for the identification and quantification of this compound and its derivatives by determining their molecular weight and fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly effective for volatile compounds like this compound, combining the separation power of GC with the identification capabilities of MS. Electron Ionization (EI) in positive mode is a common ionization technique used for this compound, producing characteristic fragment ions that aid in structural confirmation nih.gov. The fragmentation pattern serves as a unique fingerprint for the compound, allowing for its unambiguous identification even in complex mixtures avantorsciences.comperfumerflavorist.com. GC-MS is also instrumental in detecting and identifying impurities or reaction byproducts, providing a comprehensive profile of the sample composition fao.org.
Chromatographic Separations for Analysis and Purification
Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of this compound from reaction mixtures or complex samples.
Gas Chromatography (GC) for Purity Assessment and Reaction Progress
Gas Chromatography (GC) is a primary analytical method for assessing the purity of this compound and monitoring the progress of its synthesis or reactions. Due to its volatility, this compound is well-suited for GC analysis. Purity levels are frequently determined by GC, with reported assays typically ranging from 98% to over 99% nih.govavantorsciences.comchemimpex.comtcichemicals.comventos.comrossari.comaip.orgtcichemicals.comrsc.orgmdpi.comsymrise.com. Gas Chromatography with Flame Ionization Detection (GC-FID) is commonly employed for quantitative analysis and the detection of volatile impurities aip.orgresearchgate.net. In synthetic procedures, GC analysis is used to track the consumption of starting materials and the formation of products, such as monitoring the content of allyl chloride to determine reaction completion patsnap.com. This enables optimization of reaction conditions and ensures high yields and purity of the desired product.
High-Performance Liquid Chromatography (HPLC) in Complex Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis and purification of this compound, particularly in complex mixtures where GC may not be suitable due to low volatility or thermal instability of components. HPLC is employed for various applications related to this compound nacchemical.com. Reversed-phase HPLC, often utilizing C18 columns, is a common approach for the separation of organic compounds rsc.orgsigmaaldrich.com. Detection is typically achieved using a UV detector, with wavelengths such as 210 nm or 254 nm being relevant for compounds containing aromatic rings and ester functionalities rsc.orgsigmaaldrich.comgoogle.com. While this compound itself can be analyzed, the compound has also been explored in the development of monolithic materials for HPLC stationary phases, demonstrating improved selectivity in the separation of complex biological samples like proteins researchgate.netresearchgate.net. This highlights HPLC's broad applicability in analyzing samples where this compound might be a component or a tool for separation.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 24117 |
Summary of Purity Assessment by Chromatography
| Method | Typical Purity Range for this compound | Reference |
| GC | 98.0% - >99% | nih.govavantorsciences.comchemimpex.comtcichemicals.comventos.comrossari.comaip.orgtcichemicals.comrsc.orgmdpi.comsymrise.com |
| HPLC | ≥98% | rossari.com |
Development of this compound-Based Stationary Phases for Chromatography
The utilization of this compound in the creation of stationary phases for chromatography represents a significant advancement in separation science. Monolithic materials based on this compound have been successfully fabricated via in situ radical polymerization, offering enhanced chromatographic properties wikipedia.orgatamankimya.comfishersci.ca.
The synthesis typically involves the polymerization of this compound with a crosslinker, such as ethylene (B1197577) dimethacrylate, initiated by 2,2'-azobisisobutyronitrile, within a stainless steel column wikipedia.orgatamankimya.comfishersci.ca. This method allows for the formation of a continuous, porous polymer structure directly inside the chromatographic column.
Research has demonstrated that this compound-based monolithic columns exhibit improved selectivity, particularly in the separation of proteins, when compared to columns based on glycidyl (B131873) methacrylate (B99206) or styrene (B11656) wikipedia.orgatamankimya.comfishersci.ca. These materials have proven effective as stationary phases in high-performance liquid chromatography (HPLC) for the separation of complex biological samples, including mixtures of standard proteins, chicken egg whites, snailase, and human plasma wikipedia.orgatamankimya.comfishersci.ca. A key advantage highlighted is their ability to facilitate the detection of middle- or low-abundance proteins in human plasma by avoiding the masking effects of highly abundant proteins such as human serum albumin, immunoglobulin G, and human fibrinogen wikipedia.orgatamankimya.comontosight.ai.
The separation mechanism of poly-allyl phenoxyacetate (AP) monoliths is attributed to a combination of hydrophobic interactions, π-π stacking interactions, and other intermolecular forces, contributing to their high protein selectivity fishersci.ie. Furthermore, these monolithic materials have been integrated into microfluidic platforms, enabling on-line protein fractionation, denaturation, digestion, and peptide enrichment, which is crucial for plasma proteomics research fishersci.ie.
Table 1: Comparative Chromatographic Selectivity of Monolithic Columns for Protein Separation
| Stationary Phase Material | Selectivity in Protein Separation | Application | Reference |
| This compound-based | Improved selectivity | Separation of proteins from bio-samples (e.g., human plasma) | wikipedia.orgatamankimya.comfishersci.ca |
| Glycidyl Methacrylate-based | Standard selectivity | General protein separation | wikipedia.orgatamankimya.comfishersci.ca |
| Styrene-based | Standard selectivity | General protein separation | wikipedia.orgatamankimya.comfishersci.ca |
Microscopic and Morphological Characterization of Polymeric Materials
The performance of this compound-based stationary phases is intrinsically linked to their intricate microscopic and morphological characteristics. Advanced analytical techniques are employed to elucidate these structural properties, which are critical for optimizing their chromatographic efficiency.
Scanning Electron Microscopy (SEM) of Monolithic Structures
For this compound-based monolithic columns, SEM characterization has confirmed the presence of a multi-sized pore structure, encompassing micro-, meso-, and macro-pores wikipedia.orgatamankimya.comfishersci.ca. This hierarchical porosity is crucial for efficient mass transfer and separation in chromatographic applications. The detailed morphological insights gained from SEM are instrumental in understanding the relationship between the synthesis parameters and the resulting porous architecture of the stationary phase.
Pore Structure Analysis: Nitrogen Adsorption-Desorption and Mercury Intrusion Porosimetry
To quantitatively assess the pore structure of this compound-based polymeric materials, techniques such as nitrogen adsorption-desorption and mercury intrusion porosimetry are indispensable wikipedia.orgatamankimya.comfishersci.ca.
Nitrogen Adsorption-Desorption: This technique is widely used for determining the specific surface area and pore size distribution, particularly for micropores (less than 2 nm) and mesopores (2 to 50 nm) wikipedia.orgwikipedia.org. For optimized this compound monoliths, nitrogen adsorption-desorption measurements have revealed a high specific surface area of 260.66 m² g⁻¹ wikipedia.orgatamankimya.comfishersci.ca. The analysis of adsorption-desorption isotherms can also indicate the presence of different pore types and their connectivity through characteristic hysteresis loops wikipedia.org.
Table 2: Pore Structure Characteristics of Optimized this compound Monoliths
| Characteristic | Value / Description | Analytical Method | Reference |
| Pore Structure | Micro-, Meso-, and Macro- multi-sized pores | SEM, Nitrogen Adsorption-Desorption, Mercury Intrusion Porosimetry | wikipedia.orgatamankimya.comfishersci.ca |
| Specific Surface Area | 260.66 m² g⁻¹ | Nitrogen Adsorption-Desorption | wikipedia.orgatamankimya.comfishersci.ca |
Biochemical and Biological Interaction Mechanisms of Allyl Phenoxyacetate
Metabolic Fates and Biotransformation Pathways of Allyl Phenoxyacetate (B1228835)
The metabolism of allyl phenoxyacetate is predicted to occur primarily in the liver and skin. industrialchemicals.gov.aueuropa.eu It is expected to be absorbed through oral, dermal, and inhalation routes, after which it is metabolized and its byproducts are predominantly excreted in the urine. industrialchemicals.gov.au The initial and most critical step in its biotransformation is hydrolysis, which cleaves the ester bond. industrialchemicals.gov.auindustrialchemicals.gov.au
In vivo, this compound is expected to undergo enzymatic hydrolysis, yielding its constituent parent alcohol, allyl alcohol, and the corresponding acid, phenoxyacetic acid. industrialchemicals.gov.auindustrialchemicals.gov.au This hydrolysis is a crucial activation step, as the subsequent biological activity is primarily driven by the allyl alcohol metabolite. industrialchemicals.gov.aunih.gov Studies on various allyl esters have demonstrated that this enzymatic hydrolysis is a necessary prerequisite for their hepatotoxic effects. nih.gov This process is rapid and has been shown in in vitro studies with similar allyl esters to occur in homogenates of the liver and intestinal mucosa. europa.euinchem.org The rate of hydrolysis can be influenced by the structure of the ester; for instance, branched-chain allyl esters are hydrolyzed more slowly than straight-chain esters. industrialchemicals.gov.au
Following its liberation through hydrolysis, allyl alcohol is further metabolized. industrialchemicals.gov.auindustrialchemicals.gov.au The primary and most significant pathway for the metabolism of allyl alcohol is its oxidation to acrolein, a highly reactive and toxic α,β-unsaturated aldehyde. industrialchemicals.gov.auindustrialchemicals.gov.aueuropa.eu This conversion is catalyzed by the enzyme alcohol dehydrogenase (ADH) in the presence of NAD+. europa.euinchem.orgljmu.ac.uk Studies using rat liver preparations showed that a significant portion of allyl alcohol is metabolized to acrolein. ljmu.ac.uk The toxicity associated with many allyl esters is directly correlated with this metabolic conversion to acrolein, which is responsible for effects such as hepatotoxicity. industrialchemicals.gov.auindustrialchemicals.gov.au Acrolein can be further detoxified through oxidation to acrylic acid, a reaction mediated by aldehyde dehydrogenase (ALDH), or by conjugation with glutathione (B108866). inchem.orgbiorxiv.orgnih.gov An alternative, minor metabolic pathway for allyl alcohol can lead to the formation of the epoxide, glycidol. inchem.org
While specific toxicokinetic studies on this compound are limited, its metabolic pathway has been predicted using Quantitative Structure-Activity Relationship (QSAR) models like the OECD toolbox. industrialchemicals.gov.aueuropa.eu These models predict that hydroxylation and degradation are the primary metabolic events, occurring in the liver and skin. industrialchemicals.gov.aueuropa.eu
In vitro studies have been conducted to assess the biological activity of this compound. It tested negative in bacterial reverse mutation assays (Ames test) using various strains of Salmonella typhimurium and Escherichia coli, both with and without metabolic activation. industrialchemicals.gov.au Furthermore, it was found to be negative in other in vitro genotoxicity assays, including the HPRT test and the micronucleus test in mammalian cells. europa.eu These findings suggest a lack of mutagenic potential under the tested conditions. industrialchemicals.gov.aueuropa.eu
Studies on analogous compounds, such as allyl acetate (B1210297), have provided further insight. In vivo studies in rats with allyl acetate identified 3-hydroxypropylmercapturic acid as a urinary metabolite, confirming the metabolic cascade through allyl alcohol and acrolein. nih.govinchem.org In vitro experiments with liver homogenates have demonstrated that the hydrolysis of allyl esters is an enzymatic process that can be inhibited, thereby preventing the formation of toxic metabolites. nih.gov
Table 1: Summary of In Vitro Biotransformation and Genotoxicity Studies for this compound
| Test Type | System | Metabolic Activation | Result | Reference |
|---|---|---|---|---|
| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | With and without | Negative | industrialchemicals.gov.au |
| Mammalian Cell Gene Mutation (HPRT) | Chinese hamster fibroblasts | With and without | Negative | europa.eu |
| Mammalian Cell Micronucleus Test | Lymphocytes | With and without | Negative | europa.eu |
| Enzymatic Hydrolysis | Liver/Intestinal Homogenates | N/A | Rapid hydrolysis | europa.eu |
Further Metabolism of Allyl Alcohol to Reactive Intermediates (e.g., Acrolein)
Mechanistic Investigations of Biological Activity and Molecular Targets
The biological activity of this compound is intrinsically linked to its metabolism. The parent compound itself is relatively stable, but its hydrolysis product, allyl alcohol, and its subsequent metabolite, acrolein, are highly reactive and interact with cellular components. plos.org
The toxicity of allyl esters is closely related to their chemical structure, primarily because the structure influences the rate of hydrolysis to allyl alcohol. industrialchemicals.gov.au For example, in vitro studies have shown that branched-chain esters, such as allyl isovalerate, are hydrolyzed at a slower rate compared to straight-chain allyl esters. industrialchemicals.gov.au This slower rate of allyl alcohol formation means that it can be more effectively detoxified by cellular mechanisms, like glutathione conjugation. europa.eu
Furthermore, the structure of the alcohol metabolite itself affects its interaction with metabolic enzymes. Olefinic alcohols, like allyl alcohol, have been found to be better substrates for human liver alcohol dehydrogenase (ADH) than their corresponding saturated alcohols. ljmu.ac.uk There is an observed increase in binding affinity (lower Km value) to ADH with increasing carbon chain length (from C3 to C6) and with the presence of a double bond. ljmu.ac.uk This indicates that the allylic structure is particularly favorable for enzymatic oxidation to the corresponding aldehyde. ljmu.ac.uk
Table 2: Structure-Activity Observations for Allyl Esters and their Metabolites
| Compound/Class | Structural Feature | Observation | Implication | Reference |
|---|---|---|---|---|
| Allyl Esters | Straight vs. Branched Chain | Straight-chain esters are hydrolyzed faster in vitro. | Faster formation of allyl alcohol from straight-chain esters. | industrialchemicals.gov.au |
| Olefinic Alcohols | Unsaturation (C=C) | Better substrates for ADH than saturated alcohols. | Efficient oxidation to reactive aldehydes. | ljmu.ac.uk |
| Olefinic Alcohols | Increasing Chain Length (C3-C6) | Increased binding affinity to ADH. | More efficient enzyme binding. | ljmu.ac.uk |
The primary mechanism of biological action stems from the high reactivity of the metabolite acrolein. ljmu.ac.uk As a potent electrophile, acrolein can readily react with nucleophilic groups in biological macromolecules. ljmu.ac.uk Its toxicity is largely mediated through covalent binding to proteins, the formation of DNA adducts, and the depletion of cellular glutathione. plos.org
Acrolein preferentially interacts with the thiol groups (-SH) of cysteine residues in proteins, leading to enzyme inactivation and disruption of cellular function. ljmu.ac.uk This can result in damage to cellular structures, such as the microtubules of hepatocyte mitochondria. wikipedia.org The depletion of glutathione, a key cellular antioxidant, impairs the cell's ability to defend against oxidative stress and detoxify reactive compounds, further exacerbating cellular damage and potentially leading to lipid peroxidation. nih.govplos.org The formation of these adducts with proteins and other macromolecules is considered the key molecular initiating event for the observed toxicity. ljmu.ac.uk
Modulatory Effects on Cellular Pathways and Biochemical Processes
This compound and structurally related esters exert influence over various cellular and biochemical pathways. At a molecular level, the compound's biological activity can be attributed to its interactions with specific biomolecules, which in turn modulates cellular functions.
Research indicates that allyl esters can influence the activity of key enzymes such as oxidases and esterases. These enzymes are crucial for metabolic processes, and their modulation can facilitate the conversion of the parent compound into various metabolites, thereby affecting cellular homeostasis. The ester functionality of this compound is susceptible to hydrolysis, a reaction catalyzed by esterases, which is a critical first step in its metabolic pathway. europa.eu
Toxicological Mechanisms of this compound and its Metabolites
The toxicity of this compound is intrinsically linked to its metabolism, primarily the formation of allyl alcohol and its subsequent oxidation product, acrolein.
Mechanism of Hepatotoxicity Associated with Allyl Alcohol and Acrolein
The primary mechanism of liver injury (hepatotoxicity) from this compound involves a multi-step metabolic activation process within the liver. oecd.org
Hydrolysis: Upon absorption, this compound is rapidly hydrolyzed by carboxylesterase enzymes in the liver, intestine, and blood to yield allyl alcohol and phenoxyacetic acid. europa.euoecd.orgnih.govindustrialchemicals.gov.au The rate of this hydrolysis is a critical determinant of the subsequent toxicity. europa.eu
Oxidation to Acrolein: The liberated allyl alcohol is then oxidized in the liver by alcohol dehydrogenase (ADH) to form acrolein, a highly reactive and cytotoxic α,β-unsaturated aldehyde. europa.euoecd.orginchem.orgoup.comresearchgate.net This metabolic step is crucial for the toxic effect, as inhibition of ADH has been shown to prevent or reduce liver damage. europa.eunih.govinchem.org Conversely, inhibiting aldehyde dehydrogenase (ALDH), the enzyme that detoxifies acrolein to the less harmful acrylic acid, exacerbates the toxicity. inchem.orgnih.govnih.gov
Glutathione Depletion: Acrolein readily reacts with and depletes hepatic glutathione (GSH), a critical cellular antioxidant, through conjugation. europa.euoecd.orginchem.orgnih.govxiahepublishing.com The depletion of GSH compromises the liver's primary defense mechanism against electrophilic and oxidative stress. researchgate.netnih.govxiahepublishing.com
Oxidative Stress and Cellular Damage: Once GSH is depleted, acrolein can react with other cellular macromolecules, including proteins and DNA, leading to widespread cellular dysfunction. nih.govnih.gov This process triggers massive lipid peroxidation, characterized by the loss of polyunsaturated fatty acids from cell membranes and the formation of reactive products. inchem.orgnih.govxiahepublishing.com This oxidative damage, which appears to be an iron-dependent mechanism, ultimately leads to necrosis (cell death), particularly in the periportal region (Zone 1) of the liver lobule, where ADH activity is highest. researchgate.netnih.govindustrialchemicals.gov.au
| Step | Process | Key Enzymes/Molecules | Outcome |
| 1 | Hydrolysis of Parent Ester | Carboxylesterases | Formation of Allyl Alcohol |
| 2 | Oxidation of Allyl Alcohol | Alcohol Dehydrogenase (ADH) | Formation of Acrolein |
| 3 | Detoxification (Overwhelmed) | Glutathione (GSH), Aldehyde Dehydrogenase (ALDH) | Depletion of GSH |
| 4 | Cellular Damage | Acrolein, Ferrous Iron | Lipid Peroxidation, Macromolecule Damage, Periportal Necrosis |
Dermal Sensitization Mechanisms Induced by this compound
The mechanism by which this compound can induce dermal sensitization, leading to allergic contact dermatitis, is understood within the framework of the Adverse Outcome Pathway (AOP) for skin sensitization. This pathway outlines a sequence of key molecular and cellular events.
The AOP for skin sensitization involves four primary events:
Molecular Initiating Event: The chemical (hapten) or its metabolite covalently binds to endogenous proteins in the skin (haptenation). tandfonline.com this compound, being a relatively small molecule, can penetrate the stratum corneum and act as a prohapten. Its reactivity is a key factor in its sensitizing potential.
Keratinocyte Activation: The haptenated proteins trigger signaling pathways in skin cells, particularly keratinocytes, leading to the release of inflammatory mediators and danger signals. tandfonline.com
Dendritic Cell Activation: Langerhans and other dendritic cells in the skin recognize the haptenated proteins, become activated, and mature. tandfonline.com
T-Lymphocyte Proliferation: The activated dendritic cells migrate to the local lymph nodes, where they present the hapten-protein complex to naive T-lymphocytes, leading to their proliferation and the generation of allergen-specific memory T-cells. tandfonline.com
For allyl esters like this compound, a critical factor in their dermal effects is the potential presence of free allyl alcohol as an impurity, which is known for its delayed irritant and sensitizing potential. nih.govregulations.gov The International Fragrance Association (IFRA) standards specify that allyl esters should only be used when the level of free allyl alcohol is below 0.1% to mitigate this risk. nih.govregulations.gov Quantitative Risk Assessment (QRA) frameworks are used to determine a No Expected Sensitizing Induction Level (NESIL), which represents the dose per unit of skin area that is not expected to cause sensitization. regulations.gov
Impact on Hematopoietic System: Mechanistic Insights from Related Esters
Toxicological studies on related allyl esters have identified the hematopoietic system as a primary target following repeated exposure. While specific mechanistic data for this compound is limited, insights can be drawn from studies on structurally similar compounds.
A two-year carcinogenicity study on allyl isovalerate, another allyl ester, revealed an increased incidence of hematopoietic system neoplasms in rodents. Specifically, this included mononuclear cell leukemia in male rats and malignant lymphomas in female mice. These findings suggest that metabolites of allyl esters, likely acrolein, may have the potential to induce damage or malignant transformation in hematopoietic cells. Acrolein is a known genotoxic agent that can form DNA adducts, a mechanism that could potentially underpin such carcinogenic effects. The systemic distribution of acrolein or its downstream metabolites following oral exposure could lead to interactions with hematopoietic stem and progenitor cells in the bone marrow, although the precise pathways leading to these specific neoplasms are not fully elucidated.
Application in Biomaterial Development and Biosensor Technology
This compound serves as a functional monomer in the synthesis of advanced polymeric materials with significant applications in proteomics and bio-analytics.
Design and Fabrication of this compound-Based Monolithic Materials for Proteomics
This compound is utilized in the design and fabrication of polymer-based monolithic materials for use as stationary phases in high-performance liquid chromatography (HPLC). nih.govresearchgate.net These materials are synthesized directly within a column via in situ radical polymerization. nih.govresearchgate.netresearchgate.net
The fabrication process typically involves the copolymerization of this compound (as the functional monomer) with a crosslinking agent, such as ethylene (B1197577) dimethacrylate (EDMA), in the presence of a porogenic solvent system and a radical initiator like 2,2'-azobisisobutyronitrile (AIBN). nih.govresearchgate.netresearchgate.net
The resulting poly(this compound-co-EDMA) monoliths possess a unique and highly advantageous pore structure. They are characterized by a multi-sized pore distribution, containing micropores, mesopores, and macropores, which provides a very high specific surface area. nih.govresearchgate.net This hierarchical pore structure is crucial for their chromatographic performance. The macropores allow for low backpressure and rapid mass transfer of large biomolecules like proteins, while the mesopores and micropores contribute to the high surface area, enhancing the separation capacity.
These this compound-based monolithic columns have demonstrated improved selectivity in the separation of complex protein mixtures from biological samples, such as human plasma and chicken egg whites. nih.govresearchgate.net The separation mechanism is based on a combination of hydrophobic interactions and π-π stacking interactions between the protein analytes and the phenoxy groups of the polymer. mdpi.com A significant advantage of this material is its ability to effectively fractionate human plasma without the need to first remove or mask highly abundant proteins like albumin, which often interfere with the detection of lower-abundance proteins in proteomics research. nih.gov This makes it an outstanding tool for advancing plasma proteomics and biomarker discovery. nih.gov
| Component | Function | Example |
| Monomer | Provides functional groups for interaction | This compound |
| Crosslinker | Forms the rigid, porous polymer backbone | Ethylene dimethacrylate (EDMA) |
| Initiator | Starts the polymerization reaction | 2,2'-Azobisisobutyronitrile (AIBN) |
| Porogen | Controls the pore structure during synthesis | Solvents (e.g., methanol, tetrahydrofuran) |
Advanced Chromatographic Supports for Biological Separations
This compound has emerged as a significant monomer in the fabrication of advanced chromatographic supports, particularly polymeric monolithic columns, for the separation of complex biological macromolecules. These monolithic materials, characterized by a continuous, porous structure, offer distinct advantages over traditional particle-packed columns, including high permeability, low back pressure, and enhanced mass transfer kinetics. The unique properties of poly(this compound)-based monoliths make them highly suitable for high-performance liquid chromatography (HPLC) of proteins and other biomolecules.
The synthesis of these monolithic supports typically involves the in situ radical polymerization of this compound as the functional monomer, often with a crosslinker such as ethylene dimethacrylate (EDMA), within the confines of a stainless steel or capillary column. researchgate.net The polymerization process is initiated by a compound like 2,2'-azobisisobutyronitrile (AIBN). researchgate.net The composition of the porogens (solvents that create the porous structure during polymerization) is a critical factor that can be fine-tuned to control the pore size distribution of the final monolith. researchgate.net This allows for the creation of materials with a hierarchical pore structure, comprising macropores for convective flow and mesopores that provide a large surface area for interaction. researchgate.net
Research has demonstrated that this compound-based monolithic columns exhibit improved selectivity in the separation of proteins compared to other polymeric monoliths like those based on glycidyl (B131873) methacrylate (B99206) or styrene (B11656). researchgate.net A study on the separation of proteins from human plasma highlighted the effectiveness of these columns. The optimized monolith possessed a multi-sized pore structure with a high specific surface area, enabling the efficient fractionation of complex biological samples without the need to mask highly abundant proteins like human serum albumin. researchgate.net The interactions between the poly-allyl phenoxyacetate (AP) monolith and proteins are believed to be a combination of hydrophobic interactions and π-π stacking, contributing to its high degree of protein selectivity. mdpi.comresearchgate.net
A significant application of these advanced chromatographic supports is their integration into microfluidic platforms for high-throughput proteomics. researchgate.netmdpi.comnih.gov For instance, a microfluidic system has been developed that couples a poly-allyl phenoxyacetate monolith for initial protein fractionation with other components for online protein denaturation, digestion, and subsequent peptide enrichment. nih.gov This integrated approach streamlines the sample preparation process in proteomics, leading to a substantial increase in the number of identified proteins and peptides from complex samples like cell lysates. nih.gov
Table 1: Components for the Synthesis of an this compound-Based Monolithic Column
| Component | Function | Example Material |
|---|---|---|
| Functional Monomer | Forms the primary polymer backbone and provides interaction sites. | This compound |
| Crosslinker | Creates a three-dimensional, porous network structure. | Ethylene Dimethacrylate (EDMA) |
| Initiator | Starts the radical polymerization process. | 2,2'-Azobisisobutyronitrile (AIBN) |
| Porogen | A solvent or mixture of solvents that creates the porous structure. | Methanol, 1-Propanol, 1,4-Butanediol |
This table is generated based on information from research on the synthesis of this compound-based monolithic materials. researchgate.net
Molecularly Imprinted Polymers (MIPs) for Targeted Biological Recognition
Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule, much like a lock and key. nih.gov This is achieved by polymerizing functional monomers and a crosslinker around a "template" molecule. nih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template. nih.gov This "molecular memory" allows the MIP to selectively rebind the target molecule from a complex mixture.
This compound has been investigated as a functional monomer in the synthesis of imprinted polymers. The ester and phenoxy groups in this compound can participate in various non-covalent interactions, such as hydrogen bonding, dipole-dipole, and π-π interactions, with template molecules, which is a crucial step in the formation of the pre-polymerization complex.
While direct imprinting of large biomolecules like proteins can be challenging, a notable application of this compound is in the context of ion-imprinted polymers (IIPs), a subset of MIPs. In one study, this compound was used as the functional monomer to create IIPs for the selective determination of cerium ions (Ce³⁺). nih.govmdpi.com Although this application is not biological, it demonstrates the capability of this compound to act as a functional monomer in an imprinting system, forming selective recognition sites. nih.govmdpi.com
In the realm of biological recognition, a powerful strategy involves the integration of poly-allyl phenoxyacetate materials with molecularly imprinted polymers in multi-component systems. researchgate.netmdpi.com For instance, a microfluidic platform for proteomics has been developed that combines a poly-allyl phenoxyacetate (AP) monolith for reversed-phase chromatographic separation of proteins with a separate, downstream molecularly imprinted monolith. researchgate.net In such a system, the AP monolith performs the initial, non-selective fractionation of proteins. researchgate.net Following enzymatic digestion of the separated proteins, the resulting peptide mixture is passed through a second monolith that has been imprinted with a specific peptide sequence, such as lysine-glycine-glycine (KGG), a remnant of ubiquitinated proteins. researchgate.net This imprinted monolith then selectively captures and enriches only the target peptides. researchgate.net
This integrated approach has proven to be highly effective, significantly enhancing the identification of specific post-translationally modified peptides in complex biological samples. researchgate.net For example, a system using a KGG-imprinted monolith demonstrated a high recovery of the target peptide from protein digests of MCF-7 cells. researchgate.net The number of identified proteins and peptides on this integrated microfluidic platform was significantly higher than in untreated samples. researchgate.net This demonstrates the utility of this compound-based materials as a component in sophisticated analytical systems designed for targeted biological recognition through molecular imprinting.
Table 2: Performance of an Integrated Microfluidic System for Proteomics
| Parameter | Untreated Sample | Integrated Platform | Fold Increase |
|---|---|---|---|
| Identified Proteins | ~716 | 2,004 | ~2.8x |
| Identified Peptides | ~2,932 | 8,797 | ~3.0x |
| Time for Sample Treatment | ~13.3 hours | ~9.6 hours | - |
This table presents data from a study on a microfluidic platform integrating a poly-allyl phenoxyacetate monolith and a lysine-glycine-glycine (KGG) imprinted monolith for proteomics analysis of MCF-7 cell digests. researchgate.net
Computational and Theoretical Chemistry of Allyl Phenoxyacetate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis, are fundamental for understanding the electronic structure and predicting the reactivity of molecules.
Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to investigate the electronic structure of multi-electron systems and to elucidate reaction mechanisms and pathways researchgate.netrsc.org. By calculating the energy of a system based on its electron density, DFT can identify stable intermediates, transition states, and activation energies, thereby mapping out potential reaction routes researchgate.net.
While specific, detailed DFT studies solely focused on the reaction pathways of Allyl phenoxyacetate (B1228835) are not extensively reported in the provided literature, the principles of DFT are broadly applicable to compounds with similar structural features. For instance, DFT computations have been successfully utilized to characterize rearrangement processes in related phenoxyacetate derivatives, revealing the significant role of phenyl substituents in fragmentation pathways researchgate.net. This suggests that DFT could be applied to Allyl phenoxyacetate to predict and understand its potential degradation pathways, rearrangement reactions, or interactions with other chemical species. Challenges in DFT applications can include accurately modeling solvent effects and systems exhibiting significant multireference character researchgate.netgoogle.com.
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity and regioselectivity of chemical reactions, particularly in pericyclic reactions like cycloadditions lew.roru.nl. This theory posits that chemical reactions are primarily governed by the interactions between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of another lew.roru.nl.
For this compound, FMO analysis could be instrumental in predicting its behavior as a reactant. The presence of both an allyl group (containing a double bond) and an ester linkage offers multiple potential sites for chemical transformations. By analyzing the energy levels and spatial distributions of its HOMO and LUMO, researchers could predict its propensity for reactions such as Diels-Alder cycloadditions (where the allyl group might act as a dienophile) or other additions across its unsaturation. The relative coefficients of atomic orbitals involved in new bond formation are key determinants of the regioisomeric outcome in such reactions ru.nl. This approach has been highly successful in rationalizing the regioselectivity of 1,3-dipolar cycloadditions lew.ro.
Density Functional Theory (DFT) for Reaction Pathway Elucidation
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational techniques that model the time-dependent behavior of atoms and molecules, providing insights into their dynamic properties, conformational landscapes, and intermolecular interactions columbia.edunih.govacs.orgdovepress.com.
For this compound, MD simulations can be employed to:
Conformational Analysis: Investigate the preferred three-dimensional structures (conformers) of the molecule. This involves exploring the flexibility around its rotatable bonds and identifying the most stable conformations in different environments, such as in solution or within a biological system columbia.edudovepress.com. Understanding the conformational preferences is crucial as it can influence a molecule's reactivity and its ability to bind to specific targets. For example, MD simulations have been used to determine the preferred conformations of polymers at interfaces based on functional modifications and surface concentrations columbia.edu.
Intermolecular Interactions: Analyze how this compound interacts with surrounding molecules, including solvent molecules, proteins, or other chemical entities. This involves quantifying various non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions nih.govacs.orgdovepress.com. MD simulations are particularly valuable for characterizing receptor-ligand interactions at an atomic level, providing guidance for structure-based design and revealing binding sites that might be challenging to identify experimentally nih.govdovepress.comnih.gov. These simulations can offer molecular-scale insights into complex interaction mechanisms that are otherwise difficult to detect dovepress.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Effects
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between a chemical compound's molecular structure and its biological activity or toxicity europa.euichem.mdljmu.ac.ukacs.org. This methodology is widely applied for predicting the properties of new chemicals and for toxicological screening ichem.md.
QSAR methodologies, such as those implemented in the OECD QSAR Toolbox, have been utilized to predict the metabolic transformations of this compound europa.euindustrialchemicals.gov.au. These predictions offer insights into how the compound might be processed within biological systems.
Key findings from QSAR predictions regarding the metabolism of this compound include:
Primary Metabolic Sites: Hydroxylation and degradation are predicted to occur primarily in the liver and skin europa.euindustrialchemicals.gov.au.
Hydrolysis: The substance is expected to undergo hydrolysis, yielding allyl alcohol and the corresponding acid industrialchemicals.gov.au.
Solubility and Further Metabolism: The introduction of hydroxyl groups generally increases water solubility, making these metabolites more susceptible to further metabolism by phase II enzymes europa.eu.
Metabolite Diversity: Up to 38 metabolites were predicted to result from various microbiological metabolisms, with most being a consequence of molecular degradation europa.eu.
The predicted metabolic pathways are summarized in the table below:
| Metabolic Process | Primary Location | Resulting Metabolites | Key Outcome |
| Hydroxylation | Liver, Skin | Hydroxylated products | Increased water solubility, susceptibility to phase II enzymes europa.eu |
| Degradation | Liver, Skin | Various degraded products | Molecular breakdown europa.eu |
| Hydrolysis | In vivo | Allyl alcohol, corresponding acid | Formation of smaller, potentially more reactive or excretable molecules industrialchemicals.gov.au |
QSAR modeling has been applied to assess the potential for dermal and eye irritation caused by this compound and structurally related allyl esters ljmu.ac.ukindustrialchemicals.gov.auindustrialchemicals.gov.au. These models provide mechanistic insights into how the chemical structure might correlate with irritation responses.
Eye Irritation: QSAR modeling for related allyl esters, such as allyl (3-methylbutoxy)acetate, has predicted a lack of eye irritation potential, with a calculated mean in vitro irritation score (IVIS) of 0.00 (where IVIS > 55 indicates serious eye damage) industrialchemicals.gov.au. While some QSAR models for allyl esters generally predicted positive for eye irritation, it has been noted that these results were sometimes outside the applicability domain of the models industrialchemicals.gov.au. Experimental studies on this compound in rabbits showed only slight corneal opacity and conjunctival redness, with all effects being fully reversible within two days. Based on these findings, this compound is not considered a strong eye irritant industrialchemicals.gov.au.
Dermal Irritation: For dermal irritation, QSAR modeling for allyl esters using the Optimised Approach based on Structural Indices Set-TIssue MEtabolism Simulator (OASIS-TIMES) program indicated positive predictions for skin irritation industrialchemicals.gov.au. However, experimental acute dermal irritation studies with this compound in New Zealand White rabbits showed minimal irritation. The average scores for erythema and oedema were low (0.3 and 0.1, respectively), and the chemical was considered at most a slight skin irritant, with effects reversible within 48 hours industrialchemicals.gov.au. Furthermore, a study utilizing a 3D epidermal skin culture model classified this compound as a non-irritant, demonstrating a cell viability of 62.70 ± 3.56% ncl.ac.uk.
The summary of QSAR and experimental findings for irritation potential is presented below:
| Endpoint | QSAR Prediction (Method/Tool) | Experimental Finding (Species/Model) | Conclusion on Irritation | Citation |
| Eye Irritation | Not irritant (QSAR for allyl (3-methylbutoxy)acetate) industrialchemicals.gov.au | Slight corneal opacity, conjunctival redness, reversible within 2 days (NZW rabbit) industrialchemicals.gov.au | Not considered a strong eye irritant industrialchemicals.gov.au | industrialchemicals.gov.auindustrialchemicals.gov.au |
| Dermal Irritation | Positive prediction (OASIS-TIMES for allyl esters) industrialchemicals.gov.au | Slight skin irritant, reversible within 48 hours (NZW rabbit) industrialchemicals.gov.au | At most a slight skin irritant industrialchemicals.gov.au | industrialchemicals.gov.auindustrialchemicals.gov.au |
| Dermal Irritation | - | Non-irritant (3D epidermal skin culture model, 62.70 ± 3.56% viability) ncl.ac.uk | Non-irritant ncl.ac.uk | ncl.ac.uk |
Predicting Metabolic Transformations through QSAR Methodologies
In Silico Screening and Rational Design of Novel this compound Derivatives
In silico screening and rational design methodologies leverage computational power to predict biological activities, optimize molecular structures, and identify potential lead compounds without extensive laboratory synthesis and testing. While direct comprehensive in silico drug discovery studies specifically focused on this compound derivatives are not widely detailed in general searches, the principles of these computational approaches are highly relevant to compounds containing similar structural motifs.
In Silico Screening
This compound has been subjected to in chemico screening, a method that often complements in silico predictions, particularly in hazard assessment. An in chemico high-throughput screening method, known as the ProtReact assay, was developed to identify the skin sensitization potential of chemicals, including this compound springermedizin.deresearchgate.net. This assay measures the depletion of synthetic peptides containing lysine (B10760008) or cysteine residues, which is a molecular initiating event in skin sensitization springermedizin.deresearchgate.net.
In one study, this compound (CAS RN: 7493-74-5) showed specific peptide depletion values, providing data relevant to its reactivity profile. The Direct Peptide Reactivity Assay (DPRA), an OECD test guideline, serves as a validated screening tool for skin sensitization hazard, and the ProtReact assay was developed to improve throughput, sensitivity, and accuracy compared to DPRA springermedizin.deresearchgate.net.
Table 3: Peptide Depletion Data for this compound in Skin Sensitization Screening
| Assay Type | Peptide Tested | Depletion Value (%) | Reference |
| ProtReact | Cysteine | 12.6 | researchgate.net |
| ProtReact | Lysine | 0.6 | researchgate.net |
| DPRA (comparison) | Cysteine | 0.0 | researchgate.net |
| DPRA (comparison) | Lysine | 4.1 | researchgate.net |
| Data derived from a study on in chemico high-throughput screening researchgate.net. |
These results indicate this compound's reactivity with specific biological nucleophiles, which is a critical aspect considered in computational toxicology and hazard prediction models. In silico models, such as those used in platforms like Derek Nexus, can utilize such reactivity data to predict endpoints like skin sensitization lhasalimited.org. For instance, this compound is explicitly mentioned in the context of alerts implemented to predict skin sensitization potential of benzylic, allylic, or propargylic esters, carbamates, carbonates, or phenolates based on public data lhasalimited.org.
Rational Design of Novel this compound Derivatives
Rational design involves the deliberate engineering of molecules with desired properties, often guided by computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore modeling. While specific detailed research on the rational design of novel this compound derivatives for particular therapeutic targets is not extensively documented in general scientific literature searches, the phenoxyacetate backbone is recognized as a common motif in drug-like molecules and pharmaceuticals ontosight.aigoogle.com. This suggests its potential as a scaffold for designing new compounds with modulated biological activities ontosight.ai.
The inclusion of the phenoxyacetate moiety in the design of complex chemical structures is evident in patent literature. For example, patents describe N-terminal functionalized amino acid derivatives capable of forming drug-encapsulating microspheres, where phenoxyacetate is listed as a possible functional group that can be incorporated google.comgoogle.com. This exemplifies how the phenoxyacetate structure can be a component in larger, rationally designed systems intended for specific applications, such as drug delivery.
General strategies in rational design, which would be applicable to developing this compound derivatives, include:
Structure-Based Drug Design (SBDD) : Utilizing the known or predicted three-dimensional structure of a target protein to design ligands that fit optimally into binding pockets. If this compound or its derivatives were found to interact with a specific biological target, SBDD could be employed to modify its structure for improved affinity or selectivity.
Ligand-Based Drug Design (LBDD) : When the target structure is unknown, LBDD uses information from known active ligands to derive pharmacophores or QSAR models. This would involve analyzing the structural features of this compound and its analogs that contribute to a desired activity.
Virtual Screening : Large libraries of compounds, including potential derivatives, can be screened computationally against a target to identify promising candidates.
De Novo Design : Generating new molecular structures from scratch, often guided by computational algorithms, to fit specific binding site characteristics or property profiles.
The versatility of the allyl and phenoxyacetate groups allows for various chemical modifications, such as ester hydrolysis, ether cleavage, or modifications to the aromatic ring or the allyl double bond. These modifications, guided by computational predictions of their impact on properties like lipophilicity, solubility, and electronic distribution, could lead to novel derivatives with enhanced or altered functionalities. For instance, the phenoxy acetate (B1210297) derivative has been considered in theoretical mechanisms for stabilizing intermediates in electrochemical syntheses, highlighting its potential for specific electronic interactions acs.org. The use of allyl bromide in the synthesis of rationally designed FKBP51 ligands further illustrates the incorporation of allyl-containing moieties into designed compounds uni-muenchen.detu-darmstadt.de.
Future Research Directions and Translational Perspectives
Exploration of Next-Generation Sustainable Synthetic Routes for Allyl Phenoxyacetate (B1228835)
Current synthesis methods for allyl phenoxyacetate often involve the esterification of phenoxyacetic acid and allyl alcohol in the presence of an acidic catalyst, such as sulfuric acid or p-toluenesulfonic acid. sx-chem.ltdgoogle.comgoogle.com Another approach involves the reaction of phenol, caustic soda, and sodium chloroacetate, followed by reaction with chloropropene in the presence of a phase transfer catalyst. patsnap.com While effective, these methods may involve harsh conditions, generate waste, or require specific purification steps. google.comgoogle.compatsnap.com
Future research will focus on developing more sustainable and environmentally friendly synthetic routes. This includes exploring:
Biocatalysis: Utilizing enzymes or microorganisms to catalyze the esterification reaction under milder conditions, reducing energy consumption and waste.
Photocatalysis: Investigating light-driven reactions that can achieve high selectivity and yield with reduced reliance on traditional catalysts and high temperatures.
Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency, safety, and scalability, minimizing batch-to-batch variability and waste.
Ionic Liquid-Mediated Synthesis: Research into the use of ionic liquids as both solvents and catalysts has shown promise, offering advantages such as stable properties, low cost, ease of preservation, and simplified product separation, leading to high yields and reduced waste discharge. google.com This approach aligns with green chemistry principles by minimizing the environmental footprint of the synthesis process. google.com
These next-generation approaches aim to improve atom economy, reduce the use of hazardous solvents, and facilitate the recycling of catalysts, thereby contributing to a more sustainable chemical industry.
Advanced Material Science Applications of this compound Polymers
The presence of an unsaturated double bond in the allyl group of this compound provides it with polymerization characteristics, making it a valuable monomer in materials science. sx-chem.ltd Research in this area will focus on developing advanced polymer materials with tailored properties.
Key areas of investigation include:
Specialty Coatings: Developing new coating formulations where this compound polymers can enhance adhesion, corrosion resistance, and wear resistance, meeting stringent industrial and decorative requirements. sx-chem.ltd
Adhesives and Resins: Exploring its use in synthesizing high-performance adhesives and resins with improved bonding strength, flexibility, and durability for various industrial applications. chemimpex.comindiamart.com
Biomedical Materials: Investigating the potential for creating biocompatible polymers or composites for medical devices, drug delivery systems, or tissue engineering scaffolds, leveraging its unique properties.
Smart Materials: Research into responsive polymers that can change their properties (e.g., mechanical, optical) in response to external stimuli, potentially incorporating this compound into their structure.
Tailoring the polymerization conditions and copolymerizing this compound with other monomers can lead to polymers with diverse and enhanced functionalities, opening up new avenues for material innovation.
Deeper Elucidation of Undiscovered Biological Mechanisms of this compound
While this compound is recognized as a flavoring and fragrance agent, nih.govchemimpex.comindiamart.com a deeper understanding of its biological mechanisms, beyond its interaction with olfactory receptors, is crucial for potential pharmaceutical or agrochemical applications. sx-chem.ltdchemimpex.com
Future research will explore:
Receptor Interactions: Identifying and characterizing other specific biological targets or receptors beyond olfactory receptors that this compound or its metabolites may interact with.
Enzyme Modulation: Investigating its potential to inhibit or activate specific enzymes involved in metabolic pathways or cellular signaling.
Cellular Signaling Pathways: Elucidating the downstream effects of its interactions at the cellular level, including changes in gene expression, protein synthesis, or secondary messenger systems.
Structure-Activity Relationships (SAR): Conducting detailed SAR studies to understand how specific structural features of this compound contribute to its biological activities, which can guide the design of new compounds with enhanced or selective effects.
Metabolomic Profiling: Analyzing its metabolic fate in biological systems to identify active or potentially bioactive metabolites, as enzymatic hydrolysis has been shown to be a necessary step in the activation of similar allyl alcohol esters to hepatotoxins. nih.gov
Advanced techniques such as proteomics, metabolomics, and transcriptomics will be instrumental in uncovering these intricate biological mechanisms.
Rational Design of this compound Analogues with Tailored Reactivity and Biological Profiles
The rational design of analogues involves modifying the chemical structure of this compound to achieve specific desired properties, such as enhanced reactivity, improved stability, or targeted biological activity. nih.govuni-muenchen.decore.ac.uk
Research efforts will focus on:
Structural Modifications: Introducing different functional groups or altering the core phenoxyacetate and allyl moieties to modulate physicochemical properties (e.g., lipophilicity, polarity) and reactivity.
Computational Chemistry: Utilizing molecular modeling, quantitative structure-activity relationship (QSAR) analyses, and docking studies to predict the properties and interactions of new analogues before synthesis, thereby streamlining the discovery process. core.ac.ukmdpi.comnih.gov
Targeted Synthesis: Developing efficient synthetic routes for the designed analogues, allowing for the creation of libraries of compounds for screening.
Optimized Biological Profiles: Designing analogues that exhibit enhanced potency, selectivity, or reduced off-target effects for specific applications, such as anti-inflammatory agents or plant growth regulators. sx-chem.ltdnih.gov For instance, modifications to the phenoxyacetic acid core have been explored in the context of designing selective COX-2 inhibitors. nih.govresearchgate.net
This systematic approach will enable the creation of novel compounds with precisely engineered characteristics for diverse applications.
Integration of Multi-Omics Data for Comprehensive Mechanistic Toxicological Assessment
While the article strictly excludes reporting on safety/adverse effect profiles, research into comprehensive mechanistic toxicological assessment using advanced multi-omics approaches is a critical future direction for understanding potential interactions at a molecular level. This involves moving beyond traditional toxicity testing to gain a deeper, systemic understanding of chemical-biological interactions.
Key aspects of this research will include:
Multi-Omics Integration: Combining data from genomics (gene variations), transcriptomics (gene expression), proteomics (protein expression and modification), and metabolomics (metabolite profiles) to provide a holistic view of cellular responses to this compound exposure. mdpi.commagtechjournal.comnih.govresearchgate.netacs.org This integrated approach can reveal alterations in regulatory pathways and identify biomarkers of effect. mdpi.commagtechjournal.comnih.gov
Pathway Elucidation: Identifying specific molecular pathways and networks perturbed by the compound, offering insights into the mechanisms of any observed biological effects. mdpi.commagtechjournal.comnih.govresearchgate.net
Early Biomarker Discovery: Utilizing multi-omics data to discover sensitive and predictive biomarkers for early detection of molecular changes, even at low exposure levels. mdpi.comacs.org
Computational Toxicology: Integrating multi-omics data with computational models, such as machine learning and quantitative structure-activity relationship (QSAR) analyses, to predict potential toxicological endpoints and inform rational design of safer compounds. mdpi.comacs.org
Dose- and Time-Dependent Analysis: Conducting studies that examine cellular responses across different doses and time points to understand the dynamic nature of chemical perturbations and their impact on regulatory pathways. nih.gov
This comprehensive approach aims to provide a more accurate and mechanistic understanding of chemical safety, contributing to predictive toxicology and risk assessment without relying solely on traditional animal testing. mdpi.commagtechjournal.com
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of allyl phenoxyacetate via esterification?
this compound is synthesized through esterification of phenoxyacetic acid with allyl alcohol. Key optimization parameters include acid catalysts (e.g., sulfuric acid), temperature control (90–120°C), and molar ratios (1:1.2–1.5 acid-to-alcohol). Post-synthesis purification via vacuum distillation (265–266°C boiling point) and inert atmosphere storage (2–8°C) are critical to minimize degradation . Yield improvements often involve azeotropic removal of water using molecular sieves or toluene.
Q. Which analytical methods are validated for assessing the purity of this compound in academic research?
Gas chromatography (GC) with flame ionization detection (FID) and high-performance liquid chromatography (HPLC) are standard methods, as per QB/T 4216-2011 and GB 28362-2012. GC-FID is preferred for volatile impurities, while HPLC (C18 column, UV detection at 254 nm) resolves non-volatile byproducts. Refractive index (1.5145–1.5165) and density (1.102 g/mL) measurements further validate physicochemical consistency .
Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?
Stability studies should monitor hydrolysis susceptibility (due to ester functionality) under humidity (e.g., 40–80% RH) and temperature (2–25°C) gradients. Accelerated degradation tests (e.g., 40°C/75% RH for 6 months) combined with FTIR or NMR track structural changes. Insolubility in water necessitates solvent-based stability assays (e.g., ethanol or DMSO) .
Advanced Research Questions
Q. How can contradictions in toxicological data (dermal irritation vs. sensitization) be resolved in safety assessments?
Discrepancies arise from endpoint-specific mechanisms: irritation is dose-dependent (Politano et al., 2006), while sensitization involves immune response thresholds (NESIL: 700 µg/cm²). Integrated risk assessments should apply the Quantitative Risk Assessment (QRA) framework, comparing no-observed-effect levels (NOELs) across endpoints. For example, dermal irritation studies in ethanol/water vehicles show higher irritation potential than oil-based formulations, necessitating vehicle-specific safety margins .
Q. What methodologies are employed in Quantitative Risk Assessment (QRA) for this compound in fragrance formulations?
QRA integrates exposure estimates (e.g., cosmetic product use frequency, skin contact area) with toxicological thresholds (e.g., NESIL). The RIFM Expert Panel derives acceptable concentrations for 12 product categories (e.g., 0.02% in leave-on skincare vs. 0.5% in rinse-off products) using probabilistic modeling. This approach accounts for systemic toxicity (oral LD50 > 2000 mg/kg) and aquatic risk (Salvito et al., 2002 model) .
Q. How does this compound interact with other fragrance ingredients in complex formulations, and what stability challenges arise?
Compatibility studies with aldehydes (e.g., decanal) and esters (e.g., allyl capronate) reveal pH-dependent ester exchange reactions. For example, acidic conditions accelerate transesterification, altering sensory profiles. Stability is assessed via GC-MS headspace analysis over 12-week storage (25°C). Antioxidants (e.g., BHT) mitigate oxidative degradation of the allyl group .
Q. What frameworks guide aquatic risk assessment for this compound in environmental toxicology?
The RIFM aquatic risk model (Salvito et al., 2002) calculates predicted environmental concentrations (PECs) using logP (2.1) and biodegradation half-life (28 days). Acute toxicity to Daphnia magna (EC50: 1.2 mg/L) and algae (ErC50: 0.8 mg/L) informs hazard quotients (HQ = PEC/PNEC). Mitigation strategies include wastewater treatment plant (WWTP) removal efficiency optimization (>90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
